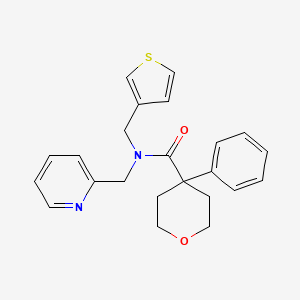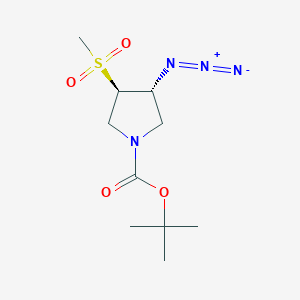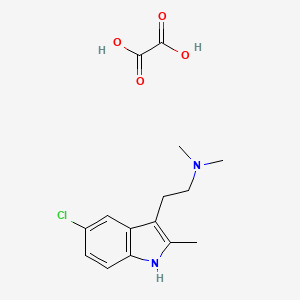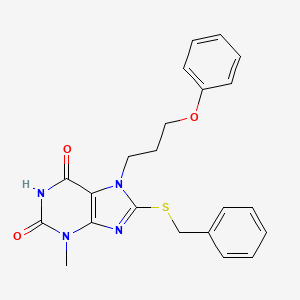![molecular formula C15H24N2O2S B2481500 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361876-64-2](/img/structure/B2481500.png)
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of cancer. It targets a specific protein called MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy, as p53 is often mutated or inactivated in many types of cancer.
Biochemical and Physiological Effects:
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a selective and potent inhibitory effect on MDM2, with minimal off-target effects on other proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, it has been well-tolerated and has shown minimal toxicity.
Advantages and Limitations for Lab Experiments
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments, including its high potency and selectivity for MDM2, good pharmacokinetic properties, and minimal toxicity. However, there are also some limitations, including the need for further optimization of the synthesis method to improve yields and purity, and the need for more extensive preclinical studies to evaluate its safety and efficacy in vivo.
Future Directions
There are several potential future directions for research on 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of combination therapies with other cancer drugs, such as chemotherapy or immunotherapy. Another area of interest is the evaluation of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials, to determine its safety and efficacy in humans. Finally, further optimization of the synthesis method and structural modifications of the compound may lead to the development of even more potent and selective MDM2 inhibitors for cancer therapy.
Synthesis Methods
The synthesis of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves several steps, starting with the reaction of 2-ethylthiomorpholine with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 4-(4-aminopiperidin-1-yl)but-2-en-1-one to form the final product. The synthesis has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.
Scientific Research Applications
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effects of chemotherapy and radiation therapy in combination treatment.
properties
IUPAC Name |
1-[4-(2-ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-13-11-17(9-10-20-13)15(19)12-5-7-16(8-6-12)14(18)4-2/h4,12-13H,2-3,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFFRHGJFJDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)